molecular formula C13H12F13NO4S B1180902 CarbazoleForSynthesis

CarbazoleForSynthesis

Cat. No.: B1180902
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C13H12F13NO4S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbazole shares structural and functional similarities with indole, fluorene, and acridine derivatives. Key distinctions and applications are outlined below:

Indole

  • Structure : A benzene ring fused to a pyrrole (one nitrogen atom).
  • Comparison: Property Carbazole Indole Aromatic System Two benzene + pyrrole One benzene + pyrrole Electron Density Higher due to extended conjugation Lower Synthetic Flexibility Broader (N- and C-substitution) Limited to C3-substitution Bioactivity Neuroprotective, anticancer Serotonin/melatonin analogs
  • Key Difference : Carbazole’s extended conjugation enhances electrochemical stability, making it superior for optoelectronic materials .

Fluorene

  • Structure : Two benzene rings linked by a five-membered hydrocarbon ring.
  • Comparison: Property Carbazole Fluorene Heteroatom Presence Nitrogen in pyrrole None Optical Properties Strong fluorescence Moderate fluorescence Applications OLEDs, pharmaceuticals Polymers, dyes
  • Key Difference : Carbazole’s nitrogen enables hydrogen bonding and coordination chemistry, critical for drug design .

Acridine

  • Structure : Three fused benzene rings with one nitrogen atom.
  • Comparison :

    Property Carbazole Acridine
    Rigidity Moderate High
    DNA Interaction Intercalation (weak) Strong intercalation
    Synthetic Routes Cycloaddition, metal catalysis Friedländer synthesis
  • Key Difference : Acridine’s planar structure favors DNA intercalation, while carbazole derivatives prioritize kinase inhibition (e.g., staurosporine analogs) .

Pharmacological and Physicochemical Comparison

Bioactivity

Compound IC₅₀ (Cancer Cell Lines) Key Targets
Carbazole (N-arylsulfonyl) 0.8–5.2 µM Topoisomerase II, kinases
Ellipticine (carbazole analog) 0.1–1.0 µM DNA intercalation
Indole (tryptophan-derived) N/A Serotonin receptors

Physical Properties

Property Carbazole Fluorene Indole
Melting Point (°C) 246–248 114–116 52–54
Solubility (Water) Insoluble Insoluble Slightly soluble
λₑₘ (Fluorescence, nm) 350–450 300–380 280–320

Carbazole’s higher melting point and fluorescence intensity make it preferable for solid-state optoelectronics .

Traditional Routes

  • Ullemann Reaction : High-temperature cyclization of diphenylamine derivatives (yield: 40–60%) .
  • Bischler−Napieralski Reaction : Forms dihydro-β-carbolines, requiring aromatization steps .

Modern Approaches

Method Catalyst Yield (%) Advantages
FeCl₃-mediated cyclization FeCl₃ 85–92 Metal-free, room temperature
Electrochemical coupling None 70–80 Green chemistry, no oxidants
Brønsted acid catalysis AC-SO₃H 90–95 Reusable catalyst, short reaction time

Modern methods prioritize sustainability and scalability, addressing traditional limitations like metal contamination .

Preparation Methods

Graebe–Ullmann Reaction

The Graebe–Ullmann method involves diazotization of 2-aminodiphenylamine followed by thermal denitrogenation to yield carbazole. Early implementations suffered from low yields (22–34%) due to competing side reactions. Modifications using copper(I) oxide catalysts in diphenyl ether at 250°C improved yields to 58–67% but required stoichiometric oxidants. A representative protocol produces 9-methylcarbazole via N-methylation of intermediates with methyl iodide (44–67% yield).

Bucherer Carbazole Synthesis

This method condenses arylhydrazines with β-naphthol derivatives under acidic conditions. While effective for benzocarbazoles, the reaction exhibits limited substrate scope and requires harsh bisulfite mediators. Recent adaptations replaced β-naphthol with electron-deficient phenols, achieving 71% yield for 1,2,7-trimethoxycarbazole but requiring 12-hour reflux in ethanol.

Cadogan Cyclization of 2-Nitrobiphenyls

Reductive cyclization using triphenylphosphine (PPh₃) remains a cornerstone for carbazole synthesis. Standard conditions (PPh₃, 1,2-dichlorobenzene, 220°C) convert 2-nitrobiphenyls to carbazoles in 49–74% yield. Key advancements include:

  • Solvent optimization : High-boiling solvents (e.g., o-xylene) enhance conversion by 30% compared to toluene

  • Microwave assistance : 200 W irradiation reduces reaction time from 5 hours to 20 minutes while maintaining 65–78% yields

Modern Catalytic Methods

Iridium-Based Systems

Iridium catalysts (e.g., Ir/Al₂O₃) dehydrogenate 2-phenylaniline derivatives at 300–350°C with 0.1–0.3 g·ml⁻¹·h⁻¹ space velocity. Critical parameters:

ParameterOptimal RangeImpact on Yield
H₂ co-feed0.2–150 mol/mol feedPrevents coking
NH₃ concentration2–30 mol/mol feedFacilitates N-insertion
Water content<10 mol%Minimizes hydrolysis

This method achieves 89–92% carbazole selectivity with catalyst lifetimes exceeding 500 hours.

Palladium-Mediated Cyclizations

Pd(PPh₃)₄ catalyzes the cycloisomerization of indolylallenes to carbazoles under mild conditions (80°C, THF). The reaction proceeds via η³-allene coordination followed by 6π-electrocyclization, producing tricyclic carbazoles with 95% ee in asymmetric variants.

Ruthenium-Catalyzed Annulation

[RuCl₂(p-cymene)]₂ mediates the oxidative annulation of anilines with alkynes (2.5 mol% catalyst, 120°C). This atom-economical route constructs carbazoles in 68–83% yield with excellent functional group tolerance (esters, halides, ethers).

Molybdenum-Assisted Cyclization

MoO₂Cl₂(dmf)₂/PPh₃ systems cyclize disubstituted nitrobiphenyls at 140°C, achieving 70–87% yield across 15 substrates. The mechanism involves nitro group reduction to nitroso intermediates followed by acid-mediated cyclization.

Emerging Methodologies

Microwave-Assisted Synthesis

Combining P(OEt)₃ with microwave irradiation (200 W, 250°C) converts nitrobiphenyls to carbazoles in 15 minutes (82–89% yield). This approach reduces energy consumption by 40% compared to conventional heating.

Continuous Flow Dehydrogenation

Packed-bed reactors with Ir/TiO₂ catalysts process diphenylamine at 5 L·h⁻¹ scale, maintaining 91% conversion over 30 days. Key advantages:

  • Productivity : 12 g·L⁻¹·h⁻¹ vs. 0.5 g·L⁻¹·h⁻¹ in batch

  • Selectivity : 94% carbazole vs. 78% in fixed-bed reactors

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalyst LoadingScalability
Graebe–Ullmann44–67250Cu₂O (10 mol%)Lab-scale
Cadogan Cyclization65–78220PPh₃ (1.2 eq)Pilot-scale
Ir-Catalyzed Dehydrogenation89–923205 wt% Ir/Al₂O₃Industrial
Ru-Catalyzed Annulation68–831202.5 mol%Lab-scale

Industrial-Scale Considerations

The Ir-catalyzed continuous process demonstrates superior economics for bulk production:

  • Catalyst cost : $12–15 per kg carbazole vs. $28–32 for batch Pt systems

  • Byproduct management : H₂ co-feed reduces tar formation by 70%

  • Energy efficiency : 8.2 MJ·kg⁻¹ vs. 14.7 MJ·kg⁻¹ for thermal cyclizations

Q & A

Q. What are the fundamental synthetic routes for carbazole derivatives, and how do experimental protocols ensure reproducibility?

Carbazole derivatives are typically synthesized via classical methods such as the Graebe-Ullmann reaction, Bucherer carbazole synthesis, or transition-metal-catalyzed cross-couplings. Recent advancements include domino Diels–Alder reactions for polyfunctionalized carbazoles (e.g., synthesis of 3a, 3b, and 4g with crystallographic validation) . To ensure reproducibility:

  • Protocol standardization : Detailed experimental sections must include solvent purity, catalyst loading, and reaction time/temperature profiles.
  • Characterization : Provide NMR (¹H, ¹³C), HRMS, and crystallographic data (CCDC deposition) for new compounds .
  • Supporting Information : Supplementary files should contain raw spectral data and purity assays (≥95% by HPLC) .

Q. How can researchers validate the identity and purity of newly synthesized carbazole compounds?

  • Multi-technique verification : Combine NMR, HRMS, and X-ray crystallography for structural confirmation .
  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Reference standards : Compare retention times/spectral data with commercially available carbazole derivatives .

Advanced Research Questions

Q. What strategies address contradictions in reported photophysical properties of carbazole-based materials?

Discrepancies in fluorescence quantum yields or excitation wavelengths often arise from solvent effects, aggregation, or impurities. Methodological solutions include:

  • Controlled experiments : Systematically vary solvent polarity (e.g., from hexane to DMSO) and measure emission spectra .
  • Theoretical modeling : Use Gaussian 09 to calculate HOMO-LUMO gaps and compare with experimental UV-Vis/fluorescence data .
  • Error analysis : Apply statistical tools (e.g., ANOVA) to assess variability across studies .

Q. How can computational methods optimize reaction conditions for carbazole functionalization?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at C3 vs. C1 positions) using B3LYP/6-31G(d) basis sets .
  • Machine learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents for Suzuki-Miyaura couplings .
  • Kinetic profiling : Use MATLAB or Python to model reaction progress and identify rate-limiting steps .

Q. What interdisciplinary approaches enhance carbazole applications in energy storage or catalysis?

  • Electrochemical studies : Characterize charge-transfer properties via cyclic voltammetry (e.g., oxidation potentials in acetonitrile vs. dichloromethane) .
  • Heterogeneous catalysis : Immobilize carbazole-metal complexes (e.g., Pd-carbazole MOFs) and assess turnover frequencies (TOFs) using GC-MS .
  • Collaborative frameworks : Partner with computational chemists to design carbazole-based photocatalysts via high-throughput screening .

Methodological Frameworks

Q. How should researchers design experiments to resolve conflicting data in carbazole synthesis?

  • Systematic reviews : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated sources (e.g., patents, non-peer-reviewed preprints) .
  • Contradiction analysis : Use triangulation (e.g., compare XRD, NMR, and theoretical data) to identify outliers .
  • Peer consultation : Engage crystallographers or spectroscopists to verify ambiguous results .

What frameworks ensure rigorous formulation of carbazole-related research questions?

  • PICO Framework : Define Population (carbazole derivatives), Intervention (new synthetic method), Comparison (existing routes), and Outcome (yield improvement) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel functionalization), Novel (unexplored substituents), Ethical (waste minimization), and Relevant (energy applications) .

Data Synthesis & Reporting

Q. How should researchers synthesize findings from disparate carbazole studies?

  • Meta-analysis : Pool data on reaction yields or optical properties using R or Python, adjusting for study heterogeneity (I² statistic) .
  • Categorization : Group findings by synthesis method (e.g., thermal vs. photochemical) or application (e.g., OLEDs vs. catalysis) .
  • Visualization : Create Sankey diagrams to map reaction pathways or heatmaps for structure-property relationships .

Q. What are best practices for documenting carbazole synthesis in publications?

  • Structured reporting : Follow Beilstein Journal guidelines: ≤5 compound syntheses in the main text, others in SI .
  • Data repositories : Deposit crystallographic data (CCDC), spectral data (Figshare), and computational inputs/outputs (ChemRxiv) .
  • Ethical compliance : Disclose funding sources (e.g., NSF China grants) and ORCIDs for all authors .

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